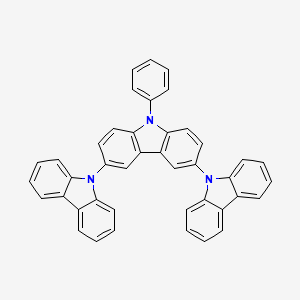

N-phenyl-3,6-di(N-carbazolyl)carbazole

Descripción general

Descripción

N-phenyl-3,6-di(N-carbazolyl)carbazole is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique optoelectronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-phenyl-3,6-di(N-carbazolyl)carbazole can be synthesized through a multi-step reaction sequence starting from carbazoleThe reaction conditions typically involve the use of strong bases and coupling agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-phenyl-3,6-di(N-carbazolyl)carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form radical cations, which exhibit significant electrochromic behavior.

Reduction: Reduction reactions can revert the oxidized forms back to their neutral states.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different optoelectronic properties depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Organic Electronics

N-phenyl-3,6-di(N-carbazolyl)carbazole is primarily used as a host material in Organic Light Emitting Diodes (OLEDs) . Its high triplet energy levels and efficient charge transport properties enable it to facilitate light emission when combined with phosphorescent dopants. This characteristic is crucial for developing high-efficiency OLEDs that are widely used in display technologies .

Photovoltaics

The compound also finds application in organic photovoltaic cells . It acts as either an electron donor or acceptor material, contributing to the overall efficiency of solar cells. Studies have shown that carbazole derivatives can enhance the absorption spectrum and improve charge separation within the active layer of photovoltaic devices .

Electrochromic Devices

Due to its electrochromic properties, this compound is suitable for use in smart windows and displays. The compound can undergo reversible oxidation and reduction reactions that result in color changes, allowing for dynamic light control in architectural applications . The electrochromic films created from this compound exhibit significant color changes upon electrical stimulation, making them ideal for energy-efficient building materials.

Sensors

The unique optoelectronic properties of this compound are leveraged in the design of various sensors for detecting chemical and biological analytes. Its ability to undergo redox reactions makes it sensitive to environmental changes, which can be utilized in the development of advanced sensing technologies .

Case Study 1: OLED Efficiency Enhancement

A study demonstrated that incorporating this compound into OLED architectures significantly improved device efficiency. The compound's high triplet energy level (around 2.8 eV) allowed for effective energy transfer from the host to the dopant, resulting in a maximum external quantum efficiency exceeding 20% .

Case Study 2: Electrochromic Behavior

Research on electrochromic devices using this compound revealed that films synthesized via electropolymerization exhibited reversible color changes from colorless to blue upon oxidation. This behavior was attributed to the formation of stable radical cations during the electrochemical process, showcasing potential applications in smart window technology .

Synthesis and Preparation Methods

This compound can be synthesized through multi-step reactions starting from carbazole derivatives. Common methods include:

Mecanismo De Acción

The mechanism of action of N-phenyl-3,6-di(N-carbazolyl)carbazole involves its ability to undergo reversible oxidation and reduction processes. These redox reactions lead to changes in the compound’s electronic structure, resulting in its electrochromic behavior. The molecular targets and pathways involved include the interaction of the compound with external electric fields, which induce the redox reactions and subsequent color changes .

Comparación Con Compuestos Similares

Similar Compounds

- 3,6-di(N-carbazolyl)-N-(4-nitrophenyl)carbazole

- 3,6-di(N-carbazolyl)-N-(4-aminophenyl)carbazole

- 2,5-di(N,N′-carbazolyl)terephthalonitrile

- 2,3,5,6-tetra(N,N′-carbazolyl)terephthalonitrile

Uniqueness

N-phenyl-3,6-di(N-carbazolyl)carbazole is unique due to its specific structural configuration, which provides a balance between high triplet energy levels and efficient carrier transport. This makes it particularly suitable for use in OLEDs and other optoelectronic devices, where both high efficiency and stability are required .

Actividad Biológica

N-phenyl-3,6-di(N-carbazolyl)carbazole, also known as 9’-Phenyl-9’H-9,3’:6’,9’'-tercarbazole, is a compound that has garnered attention for its diverse biological activities and applications in various fields such as organic electronics and pharmaceuticals. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Target of Action

this compound primarily interacts with enzymes and proteins through electropolymerization , which is essential for forming electrochromic polycarbazole films. This process involves oxidative coupling reactions that facilitate the creation of robust polymer networks on electrode surfaces.

Biochemical Pathways

The compound influences several biochemical pathways, notably those related to cell signaling and oxidative states. Its ability to participate in redox reactions allows it to modulate cellular functions significantly.

Cellular Effects

This compound has been shown to impact various cell types by altering gene expression and cellular metabolism. Research indicates that this compound can affect oxidative stress levels within cells, leading to changes in signaling pathways that are crucial for maintaining cellular health .

Molecular Mechanism

At the molecular level, the tri-carbazole structure of this compound enables it to engage in carbazole–carbazole coupling. This interaction is vital for forming stable polymer networks that exhibit unique electrochemical properties .

Biological Activities

This compound has been investigated for several biological activities:

-

Anticancer Activity

Studies have demonstrated that carbazole derivatives exhibit significant anticancer properties. For instance, some derivatives have shown IC50 values as low as 5.9 µg/mL against lung carcinoma cells (A549) and 25.7 µg/mL against glioma cells (C6) . -

Neuroprotective Effects

Research indicates that certain derivatives can protect neuronal cells from injury induced by glutamate. For example, compounds with bulky substituents at the N-position of carbazole displayed significant neuroprotective activity at concentrations as low as 3 µM . -

Antimicrobial Activity

Carbazole derivatives have also been studied for their antimicrobial properties. Some compounds demonstrated comparable activity to standard antibiotics against various bacterial strains . -

Electrochromic Properties

The electrochromic behavior of this compound makes it suitable for applications in smart windows and displays due to its ability to change color upon oxidation .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Anticancer Evaluation : A series of N-substituted carbazoles were synthesized and evaluated for their cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. Compounds showed GI50 values ranging from 4.7 to 32.2 µM, indicating moderate to high antiproliferative activity .

- Neuroprotective Studies : The neuroprotective effects of various N-substituted carbazoles were assessed using HT22 neuronal cells under stress conditions. Significant protective effects were observed with specific derivatives at low concentrations .

Data Tables

Propiedades

IUPAC Name |

3,6-di(carbazol-9-yl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGYQBGJQMTXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.